molecular formula C₂₅H₂₅Cl₂NO₃ B1159028 rac-cis-Sertraline Mandelate

rac-cis-Sertraline Mandelate

Cat. No.: B1159028
M. Wt: 458.38
Attention: For research use only. Not for human or veterinary use.
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Description

rac-cis-Sertraline Mandelate ( 79617-95-1) is a high-purity chiral salt of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI). With a molecular formula of C25H25Cl2NO3 and a molecular weight of 458.38 g/mol, this compound serves as a critical intermediate in the stereoselective synthesis and purification of active pharmaceutical ingredients (APIs) . Its primary research application lies in chiral resolution processes, where it is used to separate the racemic mixture of sertraline into its individual enantiomers . The chiral discrimination mechanism in such resolutions with mandelic acid involves a combination of weak intermolecular interactions, including a unique one-dimensional hydrogen-bonding network, CH/π interactions, and van der Waals forces, which collectively determine the stability and solubility of the resulting diastereomeric salts . This compound is an essential reference standard for analytical method development (AMD), method validation, and quality control (QC) applications during the drug development and synthesis stages, ensuring compliance with regulatory guidelines . It is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity, purity, and quality for research purposes. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C₂₅H₂₅Cl₂NO₃

Molecular Weight

458.38

Synonyms

cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandalate;  _x000B_rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandalate;  _x000B_cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalena

Origin of Product

United States

Synthetic Methodologies and Process Development for Rac Cis Sertraline Mandelate and Precursors

Advanced Synthesis Pathways for rac-cis-Sertraline Imine

The formation of rac-cis-sertraline imine is a critical step, typically achieved through the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, also known as sertralone, with methylamine (B109427). google.comresearchgate.netgoogle.com This reaction forms the Schiff base, which is the direct precursor to sertraline (B1200038). google.com

Mechanistic Insights into Imine Formation Reactions

The reaction between sertralone and methylamine to form the imine is a reversible condensation reaction. researchgate.net The mechanism involves the nucleophilic attack of the primary amine (methylamine) on the carbonyl carbon of the ketone (sertralone). This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. nih.gov The equilibrium of this reaction can be shifted towards the product side by removing the water as it is formed. researchgate.net Some synthetic approaches have utilized dehydrating agents like titanium tetrachloride (TiCl₄) to facilitate this process. google.comdrugfuture.com However, alternative methods have been developed to avoid the use of such agents by optimizing the solvent system to encourage product precipitation, thereby driving the reaction forward. researchgate.net

Investigation of Catalytic Systems for Enhanced Efficiency

While the condensation reaction can proceed without a catalyst, acid catalysts are often employed to enhance the reaction rate. google.com The catalyst protonates the carbonyl oxygen of the sertralone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methylamine. Formic acid has been used in this capacity. drugfuture.comgoogle.comgoogle.com The choice of solvent also plays a crucial role in the efficiency of the reaction. Solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), ethanol (B145695), toluene, and ethyl acetate (B1210297) have been explored. google.com

Diastereoselective Hydrogenation of rac-sertraline Imine to cis/trans Racemate

The reduction of the sertraline imine to sertraline introduces a second chiral center, leading to the formation of diastereomers (cis and trans). The therapeutic efficacy is associated with the cis-isomer, making the diastereoselectivity of the hydrogenation step a critical parameter. nih.govmdpi.com

Development and Optimization of Catalyst Systems for Stereocontrol

Various catalyst systems have been investigated to achieve high diastereoselectivity in the hydrogenation of sertraline imine.

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation. google.comdrugfuture.comresearchgate.net Studies have shown that the choice of support for the palladium catalyst can significantly influence the cis/trans ratio. For instance, palladium on calcium carbonate (Pd/CaCO₃) has demonstrated high stereoselectivity, yielding a cis/trans ratio of up to 93.5/6.5. google.comgoogle.comgoogle.com Palladium on graphite (B72142) has also been used, resulting in a 12:1 mixture of cis to trans isomers. drugfuture.com

Nickel-based Catalysts: Raney nickel has also been employed as a catalyst for the hydrogenation of sertraline imine, demonstrating selectivity for the cis-isomer. google.comresearchgate.net Nickel catalysts on a fixed support, such as Ni/Kieselguhr with a Zr promoter (G-69 catalyst), have been used in both batch and trickle-bed reactors, showing good conversion and a cis/trans ratio of approximately 7.2:1. google.com

Iridium-based Catalysts: Chiral iridium complexes, particularly those with phosphinodihydrooxazole ligands, have been explored for enantioselective hydrogenation of imines. acs.orgacs.orgrsc.org These catalysts have shown high efficiency and enantioselectivity in supercritical carbon dioxide. acs.org

The following table summarizes the performance of different catalyst systems in the hydrogenation of sertraline imine.

Catalyst SystemSolventTemperature (°C)Pressure (atm)cis:trans RatioReference
10% Pd/CTetrahydrofuran (THF)Room Temperature1~3:1 google.com
Palladium on CarbonNot specified>40Not specified>3:1 google.com
5% Pd/CaCO₃Methanol/Water20-350.5 kg/cm ²99.8:0.2 google.comgoogle.com
Raney NickelNot specifiedNot specifiedNot specified82.9:17.1 google.com
Ni/Kieselguhr (G-69)Tetrahydrofuran (THF)908-10 bar~7.2:1 google.com
5% Pd/graphiteTolueneNot specifiedNot specified12:1 drugfuture.com

Studies on Reaction Kinetics and Stereoselectivity Modulation

The kinetics of the hydrogenation reaction are influenced by factors such as hydrogen pressure, temperature, and substrate concentration. rsc.org The rate of hydrogenation of imines using a cyclometallated iridium complex has been shown to be linearly dependent on hydrogen pressure but zero-order in imine concentration, suggesting that the formation of the iridium-hydride species is the rate-determining step. rsc.org

Stereoselectivity can be modulated by the choice of catalyst, solvent, and reaction conditions. For example, in the hydrogenation of a related imine, the use of supercritical carbon dioxide as a solvent led to higher enantioselectivities compared to conventional solvents. acs.org The choice of counteranion in iridium-based catalysts has also been shown to have a dramatic effect on enantioselectivity. acs.org

Application of Supercritical Fluid Technology in Hydrogenation Processes

In a continuous flow process using a palladium/calcium carbonate (Pd/CaCO₃) catalyst, the hydrogenation of rac-sertraline imine in scCO₂ achieved a high diastereoselectivity with a cis/trans ratio of 97:3. researchgate.netlookchem.com This superior selectivity is potentially due to the excellent heat transfer properties of scCO₂, which can dissipate excess heat from the catalyst surface. researchgate.netlookchem.com The use of scCO₂ also facilitates the separation of the product from the catalyst, allowing for catalyst recycling without significant loss of activity. acs.org The high diffusivity of hydrogen in scCO₂ can also contribute to high reaction rates. tandfonline.com

Research has demonstrated that iridium-catalyzed enantioselective hydrogenation of imines in scCO₂ can proceed with high efficiency. acs.orgresearchgate.net The solubility of the catalyst in scCO₂ can be enhanced by modifying the ligands with perfluoroalkyl groups. acs.org

Formation of rac-cis-Sertraline Mandelate (B1228975) from Racemic cis-Sertraline Base

The formation of rac-cis-sertraline mandelate is a critical step in the resolution of sertraline enantiomers, a process pivotal to the production of the active pharmaceutical ingredient. This diastereomeric salt formation allows for the separation of the desired (1S,4S)-sertraline from its (1R,4R)-enantiomer.

Exploration of Salt Formation Thermodynamics and Kinetics

The successful separation of diastereomeric salts is governed by the thermodynamic and kinetic differences between the two diastereomers. The less soluble diastereomer preferentially crystallizes, enabling its separation. In the case of sertraline, (D)-mandelic acid is a commonly used resolving agent. core.ac.uktandfonline.com

Studies on the diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids, another resolving agent, provide further insight into the principles of chiral discrimination. rsc.org The two diastereomeric salts, Srt-L-Ta and Srt-D-Ta, were found to be non-isostructural and exhibited different calculated densities and solubilities. rsc.org The Srt-D-Ta salt was 1.6 times less soluble than the Srt-L-Ta salt, highlighting the potential for crystallization-based resolution. rsc.org The conformation of the sertraline cation (Srt+) was identified as a critical factor in this chiral discrimination. rsc.org

The search for an optimal resolving agent has been enhanced by combinatorial approaches, where a family of resolving agents is screened simultaneously to promote rapid precipitation of a crystalline diastereomeric salt with high purity and yield. core.ac.uk While the exact mechanisms behind this "Dutch resolution" are still under investigation, it is believed to be rooted in both thermodynamic and kinetic principles. core.ac.uk

Optimization of Solvent Systems for Selective Precipitation

The choice of solvent is a crucial parameter in the selective precipitation of the desired diastereomeric salt. The solvent system influences the solubility of both diastereomers and can significantly impact the efficiency of the resolution. google.com Ethanol is a commonly cited solvent for the resolution of racemic cis-sertraline with (D)-mandelic acid. tandfonline.com

In one described process, crude (+)-sertraline mandelate was crystallized from ethanol. google.com The hot solution was treated with active carbon, filtered, and cooled to room temperature to yield the purified crystals. google.com Another process details the use of n-butanol as the solvent. patsnap.com The reaction mixture is heated to ensure complete dissolution, then cooled to a specific temperature to induce crystallization of the desired D-sertraline mandelate. patsnap.com

The influence of the solvent on the formation and crystallization of salts has been noted in various studies. For instance, the addition of water was found to facilitate the formation and crystallization of a salt even when the primary component is poorly water-soluble. researchgate.net The ability to "telescope" process steps, where the product of one step is used directly in the next without isolation, is a key process improvement. The use of ethanol as a solvent for the reduction of the sertraline imine intermediate allows for a direct telescope into the resolution step with (D)-mandelic acid. tandfonline.comacs.org

The table below summarizes solvent systems mentioned in various processes for the precipitation of sertraline mandelate.

Solvent Process Description Reference
EthanolCrystallization of crude (+)-sertraline mandelate. google.com
EthanolUsed for resolution with (D)-mandelic acid. tandfonline.com
n-ButanolCrystallization of D-sertraline mandelate by cooling a hot solution. patsnap.com
MethanolRecrystallization of sertraline mandelate. tandfonline.com

Strategies for Maximizing Yield and Purity of the Diastereomeric Salt

Maximizing the yield and purity of the desired diastereomeric salt is a primary objective in the process development of sertraline. This is achieved through a combination of strategies, including optimizing the cis/trans ratio of the starting racemic sertraline, controlling impurities, and refining crystallization conditions.

A high cis/trans ratio in the racemic sertraline starting material is beneficial. Processes that yield a cis/trans ratio of about 8:1 to 12:1 allow for the direct precipitation of sertraline mandelate from the hydrogenation reaction mixture. google.com Improved hydrogenation processes using a Pd/CaCO3 catalyst have been shown to increase the cis/trans ratio from 6:1 to 17:1, leading to a higher yield of the desired cis-isomer from 78% to 92%. tandfonline.com

The control of impurities, particularly dechlorinated side-products, is also critical. google.com Low levels of these impurities, ideally less than 1%, contribute to a more efficient and cleaner precipitation of the mandelate salt. google.com

Recrystallization is a common technique to improve the purity of the isolated diastereomeric salt. tandfonline.comgoogle.com For example, crude (+)-sertraline mandelate can be recrystallized from ethanol to achieve high optical purity. google.com In one instance, recrystallization from ethanol yielded (+)-sertraline-mandelate with 99.0% SS-sertraline and no detectable RR-sertraline. google.com Another process describes a two-step crystallization from n-butanol to obtain a refined D-sertraline mandelic acid product. patsnap.com

The temperature of crystallization is a key variable. In one detailed example, cooling the filtrate to 36.5°C initiated crystallization of the crude product, which was then further purified by a second crystallization step involving cooling to 10°C. patsnap.com The molar ratio of the resolving agent to the racemate is another factor that can be optimized to maximize resolution efficiency. nih.gov

The following table outlines strategies and their impact on the yield and purity of sertraline mandelate.

Strategy Description Impact Reference
High cis/trans RatioAchieving a starting material with a high proportion of the cis-isomer (e.g., 8:1 to 17:1).Enables direct and efficient precipitation; increases overall yield of the desired isomer. tandfonline.comgoogle.com
Impurity ControlMinimizing dechlorinated side-products to less than 1%.Leads to a cleaner product and more efficient purification. google.com
RecrystallizationDissolving the crude salt in a solvent and allowing it to re-crystallize.Significantly improves the optical purity of the diastereomeric salt. tandfonline.comgoogle.compatsnap.com
Temperature ControlPrecise cooling profiles during crystallization.Influences the rate of nucleation and crystal growth, affecting purity and yield. patsnap.com
Molar Ratio OptimizationAdjusting the molar ratio of the resolving agent to the racemic mixture.Can significantly enhance the resolution efficiency. nih.gov

Chiral Resolution Mechanisms and Optimization Through Diastereomeric Salt Crystallization

Theoretical Frameworks of Chiral Discrimination in Diastereomeric Systems

The fundamental principle behind chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties such as solubility, melting point, and crystal structure. This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.

The thermodynamic basis for this separation is the difference in the Gibbs free energy of the two diastereomeric salts in the crystalline state. This difference arises from the distinct intermolecular interactions and packing arrangements within their respective crystal lattices. The diastereomer that forms a more stable, lower-energy crystal lattice will be less soluble and will preferentially crystallize from the solution. The efficiency of the resolution is therefore dependent on the magnitude of this solubility difference.

Mechanistic Elucidation of Chiral Recognition in rac-cis-Sertraline Mandelate (B1228975) Formation

The chiral discrimination mechanism in the resolution of sertraline (B1200038) with mandelic acid has been a subject of detailed investigation, revealing the critical role of weak intermolecular interactions and molecular packing in the crystal structures of the resulting diastereomeric salts. nih.gov The synergy and optimization of these interactions are what ultimately determine the stability of the diastereomeric salt and drive the chiral recognition process. nih.gov

Hydrogen bonds play a significant role in the formation and stabilization of the crystal structures of sertraline mandelate diastereomers. In the less soluble diastereomeric salt, a stable, one-dimensional chain-like hydrogen-bonding network is observed. nih.gov This network is a key structural characteristic that contributes to the stability of the crystal. nih.gov However, it is important to note that hydrogen bonding is not necessarily the sole dominant factor in chiral recognition; rather, it is the collective effect of all weak intermolecular interactions. nih.gov

Interaction TypeRole in Chiral DiscriminationReference
Hydrogen BondingFormation of stable, one-dimensional chain-like networks in the less soluble diastereomer, contributing to crystal stability. nih.gov
Interaction TypeRole in Chiral DiscriminationReference
CH/π InteractionsContribute to the overall stability of the crystal lattice. nih.gov
Van der Waals ForcesA herringbone arrangement of aromatic rings maximizes these interactions in the less soluble diastereomer. nih.gov

The differences in intermolecular interactions directly translate to distinct molecular packing arrangements in the crystal lattices of the two diastereomers. The less soluble diastereomer of sertraline mandelate exhibits a more compact and efficient packing, leading to a more stable crystal structure. nih.gov This efficient packing is characterized by the aforementioned stable hydrogen-bonding patterns, herringbone arrangement of aromatic rings, and planar boundary surfaces in the hydrophobic regions. nih.gov These structural characteristics are considered the three most important features for a less soluble diastereomeric salt in this system. nih.gov

Structural FeatureImpact on Crystal PackingReference
Stable Hydrogen-Bonding PatternCreates a robust and organized crystal lattice. nih.gov
Herringbone Aromatic ArrangementEnhances packing efficiency and maximizes van der Waals forces. nih.gov
Planar Hydrophobic BoundaryLeads to a more compact and stable crystal structure. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of molecular crystals like sertraline. aps.org DFT calculations can be used to predict and understand the physicochemical properties of different crystalline forms, providing valuable insights for the pharmaceutical industry. aps.org

Theoretical studies on sertraline and its derivatives have been conducted to analyze their electronic and vibrational properties. aps.org For instance, DFT has been used to study the properties of sertraline in its solid crystalline form, with calculations showing good agreement with experimental values. aps.org These computational approaches can model the intermolecular interactions and predict the relative stabilities of the diastereomeric salts, thereby aiding in the understanding of the chiral recognition mechanism at a molecular level. By calculating the lattice energies and simulating the crystal packing, researchers can gain a deeper understanding of why one diastereomer is less soluble than the other.

Investigation of Intermolecular Interactions within Diastereomeric Crystal Structures

Advanced Optimization of Chiral Resolution Conditions

The molar ratio of the chiral resolving agent, D-(-)-mandelic acid, to the racemic cis-sertraline is a fundamental parameter that directly influences both the resolution efficiency and the theoretical maximum yield. In diastereomeric salt resolutions, it is common to use a sub-stoichiometric amount of the resolving agent. This strategy is based on the principle of selectively precipitating the less soluble diastereomeric salt, thereby enriching the solid phase with the desired enantiomer.

Research findings indicate that using approximately 0.9 molar equivalents of mandelic acid relative to the racemic sertraline base is an effective approach. datapdf.com By using less than a full equivalent, the resolving agent preferentially forms a salt with the target (1S,4S)-enantiomer, which then crystallizes due to its lower solubility, leaving the majority of the undesired (1R,4R)-enantiomer in the solution. This approach maximizes the purity of the precipitated product. Varying the stoichiometry can have a predictable effect on yield and purity, as conceptualized in the table below.

Molar Ratio (Mandelic Acid : rac-Sertraline)Expected Impact on Yield of (1S,4S)-Sertraline MandelateExpected Impact on Diastereomeric PurityRationale
< 0.5LowVery HighInsufficient resolving agent to precipitate a significant amount of the desired diastereomer, leading to low yield but high selectivity.
0.5 - 1.0OptimalHighTargets the precipitation of the less soluble diastereomer, balancing a high yield of the desired product with high purity. A ratio of 0.9 has been specifically noted in process literature. datapdf.com
> 1.0Decreasing Yield of Pure ProductDecreasedAn excess of resolving agent could potentially co-precipitate the more soluble diastereomeric salt, thereby reducing the overall purity of the isolated product.

This stoichiometric control is a critical first step in designing an efficient resolution process, ensuring that the crystallization is driven towards isolating the desired diastereomer with high selectivity.

The choice of solvent is paramount in diastereomeric salt crystallization as it governs the solubilities of the two diastereomeric salts. An ideal solvent system will maximize the solubility difference between the desired, less soluble salt and the undesired, more soluble salt. This difference is the driving force for the separation.

For the resolution of rac-cis-sertraline with D-(-)-mandelic acid, various alcoholic solvents have been successfully employed. A documented commercial process utilizes methanol (B129727) as the reaction solvent. datapdf.com In this process, after the addition of mandelic acid, the mixture is heated to reflux and then slowly cooled to induce selective crystallization, with the final product being washed with chilled methanol. datapdf.com Other literature points to the effective use of ethanol (B145695), often in the form of "hot denatured spirit," for recrystallization to further purify the crude mandelate salt. google.com Patents also list isopropanol (B130326) and n-butanol as suitable solvents. The selection of the solvent impacts not only the solubility differential but also crystal growth kinetics and morphology.

SolventReported Use in ProcessKey Function
MethanolPrimary resolution solvent datapdf.comProvides a medium with a significant solubility difference between the diastereomeric salts, enabling selective crystallization upon cooling. datapdf.com
Ethanol (Denatured Spirit)Recrystallization google.comUsed to purify the initially isolated crude sertraline mandelate, removing occluded impurities and enhancing diastereomeric excess.
IsopropanolAlternative resolution solventOffers different solubility and crystallization kinetics, providing an alternative to methanol or ethanol for process optimization.
n-ButanolAlternative resolution solvent google.comCan be used for crystallization and may be selected based on factors like boiling point, safety profile, and its specific influence on diastereoselectivity. google.com

The optimal solvent is one that provides a good yield of the desired diastereomer with high purity in a reasonable crystallization time and is suitable for large-scale industrial use.

Temperature control throughout the crystallization process is crucial for maximizing diastereoselectivity. The temperature profile, including heating, cooling rate, and final isolation temperature, directly affects the supersaturation of the solution, which in turn influences nucleation and crystal growth. A properly designed temperature profile ensures that the crystallization occurs in a controlled manner, favoring the growth of the less soluble diastereomer while keeping the more soluble one in solution.

Procedural descriptions highlight the importance of controlled temperature gradients. One effective method involves heating the solvent mixture to reflux to ensure complete dissolution, followed by a slow, controlled cooling to a low temperature (e.g., -10°C) to facilitate the selective crystallization of the (1S-cis)-sertraline mandelate. datapdf.com Another protocol involves a more moderate heating step to 50-55°C, followed by cooling to 10°C to yield the crystalline product. google.com Rapid cooling is generally avoided as it can lead to the rapid nucleation of both diastereomers, trapping impurities and resulting in a lower purity product.

ParameterProtocol Example 1 datapdf.comProtocol Example 2 google.comScientific Rationale
Initial TemperatureReflux50 - 55°CEnsures complete dissolution of both the substrate and the resolving agent, creating a homogeneous solution for crystallization.
Cooling ProfileSlow CoolingCoolingA slow cooling rate is critical to maintain the system near equilibrium, maximizing the difference in crystallization rates between the two diastereomers and preventing spontaneous nucleation of the more soluble salt.
Final Isolation Temperatureapprox. -10°C10°CA lower final temperature generally decreases the solubility of the target diastereomer, leading to a higher yield of the crystalline product.

By carefully controlling the temperature, the process can be guided to produce crystals of the desired diastereomer with high purity and in good yield.

Seeding is a powerful technique used to control the nucleation phase of crystallization, leading to improved batch consistency, control over crystal size distribution, and potentially higher purity. mt.com While specific seeding protocols for rac-cis-sertraline mandelate are not detailed in readily available literature, a rational strategy can be designed based on established crystallization principles. The goal of seeding is to initiate crystallization at a desired level of supersaturation within the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur. hamptonresearch.com

The rational design of a seeding strategy would involve the following steps:

Seed Preparation: A small quantity of pure (1S,4S)-sertraline-(D)-mandelate crystals would be required as seed material. These could be obtained from a previous successfully resolved batch and ideally milled to a specific, uniform size.

Determining the Metastable Zone (MSZ): The MSZ for the specific solvent and concentration would be determined. This is the range of supersaturation where the solution is stable against primary nucleation but will allow growth on existing seed crystals.

Seed Introduction: The seed crystals would be introduced as a slurry into the solution once it has been cooled into the metastable zone. The amount of seed added (seed loading) is a critical parameter; a higher seed loading provides more surface area for growth, which can consume supersaturation more quickly and lead to smaller final crystals. mt.com

Controlled Cooling: After seeding, the solution would continue to be cooled at a controlled rate to maintain a constant, optimal level of supersaturation that promotes steady crystal growth without inducing secondary nucleation of the undesired diastereomer.

By implementing a seeding strategy, the resolution process can become more robust and reproducible, overriding the stochastic nature of spontaneous nucleation and ensuring the crystallization of the desired diastereomeric salt.

Development of Regenerative and Recyclable Chiral Resolving Agents

The economic and environmental viability of a chiral resolution process is significantly enhanced by the ability to recover and recycle the chiral resolving agent. D-(-)-mandelic acid is a valuable component of the process, and its efficient recovery from the mother liquor (the solution remaining after the desired diastereomer has been crystallized) is a key consideration.

A process for the recovery of mandelic acid from the sertraline mother liquor has been developed and patented. google.com The mother liquor contains the more soluble (1R,4R)-sertraline-(D)-mandelate salt, along with any unreacted D-(-)-mandelic acid. The recovery process involves the following key steps:

Acidification: The mother liquor is acidified by adding a strong acid, such as hydrochloric acid (HCl), to adjust the pH to a level below the pKa of mandelic acid (pKa ≈ 3.4). A target pH of 1 to 2 is preferred. google.com This step protonates the mandelate anion, converting it back to the free mandelic acid.

Solvent Extraction: The acidified aqueous phase is then extracted with a water-immiscible organic solvent. Solvents such as ethyl acetate (B1210297), methyl ethyl ketone, or methylene (B1212753) chloride are effective for this purpose. google.com The neutral mandelic acid has a much higher partition coefficient in the organic phase compared to the aqueous phase, allowing for its efficient extraction. The protonated sertraline isomers remain in the aqueous phase.

This regenerative loop for the resolving agent is a critical component of a sustainable and cost-effective manufacturing process for enantiomerically pure sertraline.

Advanced Analytical Methodologies for Stereochemical Characterization and Process Monitoring

Development and Validation of Chiral Chromatographic Techniques

Chiral chromatography is the cornerstone for the separation and quantification of sertraline (B1200038) stereoisomers. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and capillary electrophoresis (CE) have been extensively developed and validated for this purpose.

HPLC is a widely adopted technique for assessing the enantiomeric and diastereomeric purity of sertraline. nih.gov The development of direct chiral HPLC methods allows for the simultaneous separation of all stereoisomers in a single run, which is crucial for efficient quality control. nih.govresearchgate.net

The choice of the chiral stationary phase (CSP) is paramount for achieving successful stereoisomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated excellent selectivity for sertraline stereoisomers. nih.govnih.gov

Amylose-based CSPs such as amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG-3) and other Chiralpak series (IA, AD-H) have been successfully employed for the baseline separation of sertraline from its enantiomer and diastereomers. nih.govresearchgate.nettsijournals.comphenomenex.comrasayanjournal.co.in These separations are often achieved under both normal-phase and reversed-phase conditions. nih.govrasayanjournal.co.in Protein-based CSPs, like the Chiral AGP column, have also been utilized in reversed-phase mode. rjptonline.org

Cyclodextrin-based CSPs, such as dimethylated β-cyclodextrin (CYCLOBOND I 2000 DM), have proven effective in reversed-phase HPLC for the chiral discrimination of sertraline and its related enantiomeric impurities. sigmaaldrich.comnih.govx-mol.com The enantioselectivity of these phases is influenced by factors like pH, buffer concentration, and the nature of the organic modifier in the mobile phase. nih.gov

Chiral Stationary Phase (CSP)Base MaterialSeparation ModeKey FindingsReference
Chiralpak IG-3Amylose tris(3-chloro-5-methylphenylcarbamate)Reversed-PhaseBaseline separation of all stereoisomers in a single run. nih.govresearchgate.netnih.gov
Chiralpak IAAmylose-basedPolar ModeResolution between sertraline and its (R,R)-enantiomer was greater than 4.0. tsijournals.com
Chiralpak AD-HAmylose-basedNormal-PhaseSuperior resolution (> 7.5) between cis-(1R, 4R) enantiomer and sertraline. rasayanjournal.co.in
Lux Amylose-1Amylose-basedNormal-PhaseEffective for enantiomeric separation according to Ph. Eur. Monograph 1705. phenomenex.com
Chiral AGPProtein-basedReversed-PhaseSuccessful separation of the cis-(1R,4R) enantiomer. rjptonline.org
CYCLOBOND I 2000 DMDimethylated β-cyclodextrinReversed-PhaseAble to separate enantiomers of sertraline and its process-related chiral impurities. sigmaaldrich.comnih.gov

The mobile phase composition plays a critical role in optimizing the retention and selectivity of the chiral separation. nih.gov In normal-phase chromatography, mixtures of alkanes (like n-hexane) with alcohols (such as isopropanol (B130326) and ethanol) and an amine modifier (like diethylamine) are commonly used. rasayanjournal.co.in The concentration of the alcohol and amine can significantly impact chromatographic efficiency and resolution. rasayanjournal.co.in

For reversed-phase methods, mixtures of acetonitrile (B52724) or methanol (B129727) with water or aqueous buffers are typical. nih.govrjptonline.org The addition of a small amount of an amine like diethylamine (B46881) (DEA) is often necessary to improve peak shape and resolution. nih.gov Increasing the water content in the mobile phase generally leads to higher retention times and can enhance the recognition ability of the CSP. nih.gov

The use of chiral mobile phase additives, such as cyclodextrins, offers an alternative to CSPs for enantiomeric separation. Hydroxypropyl-β-cyclodextrin has been used as a mobile phase additive in reversed-phase HPLC to separate the four stereoisomers of sertraline. researchgate.net The concentration and type of cyclodextrin (B1172386) are key parameters that need to be optimized. researchgate.net

Chromatographic ModeTypical Mobile Phase CompositionKey Optimization ParametersReference
Normal-Phasen-hexane, isopropanol, ethanol (B145695), diethylamineConcentration of alcohol and diethylamine. rasayanjournal.co.in
Reversed-PhaseAcetonitrile, water, diethylamineWater content, column temperature. nih.gov
Reversed-Phase with Chiral AdditiveAqueous buffer (e.g., tetrabutylammonium (B224687) hydrogen sulfate), acetonitrile, 2-hydroxypropyl-β-cyclodextrinpH, buffer concentration, chiral additive concentration. researchgate.net

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and reduced solvent consumption, without compromising resolution. A UHPLC method has been developed for the determination of the enantiomeric purity of sertraline in the presence of its stereoisomers and other process-related chiral impurities. researchgate.net This method utilizes a sub-2-µm particle size column and a mobile phase containing a chiral additive (2-hydroxypropyl-β-cyclodextrin). researchgate.net The total analysis time was reduced by 50% compared to conventional HPLC, with a significant reduction in solvent and chiral additive consumption. researchgate.net

Capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) are powerful techniques for the separation of chiral compounds. Cyclodextrin-modified MEKC has been successfully applied to resolve the stereoisomers of sertraline hydrochloride. nih.gov This method allows for the quantitation of impurities at levels of 0.1%. nih.gov

The use of chiral selectors is essential in CE for enantiomeric separation. Sulfated β-cyclodextrin and hydroxypropyl-β-cyclodextrin have been used as chiral selectors in the background electrolyte. nih.gov Additionally, antibiotics such as rifampicin (B610482) and azithromycin (B1666446) have been investigated as chiral selectors for the enantioseparation of sertraline in CE. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Spectroscopic and Diffraction-Based Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic and diffraction-based methods are crucial for the structural elucidation and characterization of the solid-state properties of sertraline and its salts.

Powder X-ray diffraction (PXRD) is a key technique for the characterization of different polymorphic forms of sertraline hydrochloride, which is derived from the mandelate (B1228975) salt. google.com Different crystalline forms (polymorphs) can exhibit distinct physicochemical properties, and PXRD provides a unique fingerprint for each form. google.com For instance, sertraline hydrochloride Form V is characterized by principal PXRD peaks at specific 2-theta angles. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the identification and structural characterization of sertraline and its related impurities. hilarispublisher.com These techniques, often coupled with liquid chromatography (LC-MS), provide detailed information about the molecular structure of isolated impurities, confirming their identity. hilarispublisher.com

X-ray Crystallography for Diastereomeric Salt Crystal Structure Determination

The resolution of racemic mixtures is a critical step in the synthesis of single-enantiomer active pharmaceutical ingredients. One of the most effective methods for this separation is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent, such as mandelic acid. The resulting diastereomers ((1S,4S)-sertraline-(R)-mandelate and (1R,4R)-sertraline-(R)-mandelate) exhibit different physicochemical properties, most importantly solubility, which allows for their separation by fractional crystallization.

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional atomic arrangement within a crystal. This analysis is fundamental to understanding the mechanism of chiral discrimination at the molecular level. By determining the crystal structures of the diastereomeric salts, it is possible to investigate the specific intermolecular interactions that govern their differential stability and solubility.

A study on the resolution of sertraline with (R)-mandelic acid utilized X-ray crystallography to examine the crystal structures of the resulting salts. nih.gov The investigation revealed that the less soluble, more stable diastereomeric salt is characterized by a unique combination of weak intermolecular forces, including hydrogen bonds, CH/π interactions, and van der Waals forces. nih.gov Key findings from such crystallographic analyses include:

Hydrogen-Bonding Networks: The analysis identified a one-dimensional, chain-like hydrogen-bonding network that contributes significantly to the stability of the crystal lattice. nih.gov

Molecular Packing: A distinct herringbone-like arrangement of aromatic rings and a planar boundary surface in the hydrophobic regions were observed in the less soluble salt, indicating a more efficient and stable packing mode. nih.gov

Supramolecular Assembly: The synergy and optimization of all weak intermolecular interactions, rather than a single dominant force, were found to be responsible for the effective chiral recognition and separation. nih.gov

These detailed structural insights are invaluable for the rational design and optimization of crystallization-based resolution processes.

ParameterDescriptionFinding in Sertraline-Mandelate Salts
Crystal System The symmetry system to which the crystal belongs.Determined for each diastereomer, revealing non-isostructural phases.
Space Group Describes the symmetry of the unit cell.Specific space groups are identified, confirming different packing.
Hydrogen Bonds Key non-covalent interactions involving hydrogen and electronegative atoms.Stable and extensive hydrogen-bonding patterns are crucial for stability. nih.gov
CH/π Interactions Weak molecular forces between a C-H bond and a π-system.Contribute to the overall stability of the crystal packing. nih.gov
Molecular Conformation The spatial arrangement of atoms in the molecule.The conformation of the sertraline cation was found to be critical for chiral discrimination. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure, dynamics, and chemical environment of molecules. While enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic properties in an achiral environment, NMR can be adapted for stereoisomer identification and the assessment of enantiomeric purity.

To differentiate between enantiomers like (1S,4S)-sertraline and (1R,4R)-sertraline, a chiral environment is created in the NMR tube. This is typically achieved by adding a chiral solvating agent (CSA). nih.govasdlib.org The CSA interacts with each enantiomer to form transient, diastereomeric complexes. These complexes have different spatial arrangements and, consequently, distinct NMR spectra, allowing for the identification and quantification of each enantiomer. jeol.com

A quantitative ¹H NMR method has been developed for determining the enantiomeric purity of sertraline. nih.gov This technique offers a rapid and reliable alternative to traditional chiral chromatography, which may require more extensive sample preparation. nih.govasdlib.org The key aspects of this methodology are:

Chiral Solvating Agent: An agent such as (R)-1,1'-bi-2-naphthol is used to form diastereomeric complexes with the sertraline enantiomers in solution. asdlib.org

Spectral Resolution: The formation of these complexes leads to separate, resolved signals in the ¹H NMR spectrum for specific protons in each enantiomer.

Quantification: The enantiomeric purity is determined by integrating the signals corresponding to each stereoisomer. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the sample. nih.gov

This NMR-based approach is highly valuable for routine analysis during process development and quality control, enabling rapid assessment of chiral purity without the need for chemical derivatization. nih.govasdlib.org

NMR ParameterApplication in Stereoisomer AnalysisDetails
Chemical Shift (δ) Distinguishes between protons in the different diastereomeric complexes.Protons close to the chiral center exhibit different chemical shifts upon addition of a CSA.
Integration Quantifies the relative amounts of each stereoisomer.The area under the resolved peaks is proportional to the molar ratio of the enantiomers. nih.gov
Coupling Constants (J) Can provide conformational information about the diastereomeric complexes.Changes in J-coupling may reflect different molecular geometries in the transient complexes.
Relaxation Delay (D1) Ensures accurate quantification in quantitative NMR (qNMR).A sufficiently long delay (e.g., 1s) is used to allow for full relaxation of protons between scans. asdlib.org

Process Analytical Technology (PAT) Integration for Real-time Monitoring

Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), for designing, analyzing, and controlling pharmaceutical manufacturing processes. wikipedia.org The core principle of PAT is to build quality into the product by understanding and controlling the process in real-time. This is achieved through the timely measurement of critical process parameters (CPPs), which are variables that affect the critical quality attributes (CQAs) of the final product. mt.com By integrating in-line or on-line analytical tools, PAT enables a shift from static, recipe-based manufacturing to a more dynamic and controlled approach, reducing waste and enhancing product consistency. wikipedia.org

In-line and On-line Analytical Tools for Reaction Progress and Purity Control

The synthesis of rac-cis-sertraline involves multiple chemical transformations, including the condensation of sertralone with methylamine (B109427) to form an imine, followed by reduction. google.com PAT can be implemented to monitor these steps in real-time, ensuring optimal reaction performance and controlling the formation of impurities, including unwanted stereoisomers.

In-line and on-line analytical tools are placed directly within the process stream or reactor, providing continuous data without the need for manual sampling. Common PAT tools applicable to chemical synthesis include:

Spectroscopy (FTIR, Raman, NIR): These techniques can monitor the concentration of reactants, intermediates, and products by detecting their unique vibrational or absorbance signatures. For instance, in-situ FTIR could track the disappearance of the ketone peak from sertralone and the appearance of the C=N peak of the imine intermediate, signaling the reaction's endpoint.

Chromatography (HPLC, UPLC): On-line chromatographic systems can automatically draw samples from the reactor and analyze them for composition and purity, providing detailed information on the formation of the desired product and any side-products or stereoisomers.

By continuously monitoring these parameters, operators can make real-time adjustments to process conditions (e.g., temperature, reagent addition rate) to maintain control, optimize yield, and minimize impurity generation.

Monitoring of Crystallization Dynamics and Product Quality Attributes

Crystallization is a critical CQA-defining step in the production of rac-cis-sertraline mandelate, as it is the primary method for separating the desired diastereomer. The efficiency of this separation and the quality of the final product depend heavily on controlling the crystallization dynamics. nih.gov PAT provides powerful tools for monitoring and controlling this process in real-time. mt.com

Key crystallization attributes that can be monitored using PAT include:

Supersaturation: In-situ probes, such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, can measure the concentration of the solute in the solution in real-time, allowing for precise control over the level of supersaturation, which is the driving force for crystallization.

Crystal Size and Count: Technologies like Focused Beam Reflectance Measurement (FBRM) can track the particle size distribution and number of crystals in the slurry as they form and grow. This allows for the manipulation of process parameters to achieve a consistent crystal size, which impacts filtration and drying performance.

Polymorphic Form: In-situ Raman spectroscopy can differentiate between different crystalline forms (polymorphs) in real-time. This is crucial as polymorphs can have different stabilities and solubilities, and controlling the formation of the desired form is essential for a robust process.

By integrating these PAT tools, the crystallization of rac-cis-sertraline mandelate can be transformed from a batch-end-point operation to a highly controlled, well-understood process, ensuring the consistent production of the intermediate with the required purity and physical attributes.

Solid State Research and Crystal Engineering of Rac Cis Sertraline Mandelate Salts

Research into Crystalline Polymorphism and Pseudopolymorphism of Diastereomeric Salts

The formation of diastereomeric salts by reacting a racemic mixture, such as rac-cis-sertraline, with a chiral resolving agent like mandelic acid is a cornerstone of chiral purification in the pharmaceutical industry. nih.govnih.gov The resulting products, cis-(1S, 4S)-sertraline mandelate (B1228975) and cis-(1R, 4R)-sertraline mandelate, are diastereomers that possess different physicochemical properties, most notably different solubilities, which enables their separation via fractional crystallization. mdpi.com Research in this area focuses on understanding and controlling the crystalline forms (polymorphism) and the incorporation of solvent molecules into the crystal lattice (pseudopolymorphism), as these phenomena are critical for process control and ensuring the consistent quality of the final active pharmaceutical ingredient (API). ucl.ac.ukresearchgate.net

Methodological Approaches:

The investigation of polymorphism and pseudopolymorphism in these diastereomeric salt systems employs a range of solid-state analytical techniques. nih.gov Fractional crystallization is the primary method for separation, exploiting the differential solubility of the diastereomeric salts in a specific solvent. researchgate.net A common procedure involves dissolving the diastereomeric mixture in a suitable solvent, such as ethanol (B145695), often with heating, followed by controlled cooling to induce the precipitation of the less soluble salt, leaving the more soluble one in the mother liquor.

Key analytical methods for characterizing the resulting solid forms include:

X-Ray Powder Diffraction (XRPD): This technique is fundamental for identifying different crystalline structures (polymorphs) by their unique diffraction patterns.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to detect thermal events like melting points, phase transitions between polymorphs, and desolvation events. Thermogravimetric Analysis (TGA) quantifies mass loss upon heating, which is crucial for identifying and characterizing solvated forms (pseudopolymorphs). rsc.org

Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can differentiate polymorphs by detecting variations in molecular conformation and intermolecular interactions (especially hydrogen bonding) within the crystal lattice.

Single-Crystal X-Ray Diffraction: When suitable single crystals can be grown, this method provides definitive structural information, including the precise molecular arrangement, conformation, and intermolecular interactions, which is vital for understanding the basis of chiral discrimination. nih.govrsc.org

Implications for Process Control:

A thorough understanding of the solid-state behavior of rac-cis-sertraline mandelate salts is essential for robust process control. crystalpharmatech.com The potential for different crystalline forms necessitates strict control over crystallization parameters to ensure the consistent production of the desired diastereomer in its intended polymorphic form. tricliniclabs.com The formation of an unexpected polymorph or solvate can alter the salt's solubility, stability, and handling properties, thereby impacting the efficiency of the chiral separation and the quality of the isolated intermediate. crystalpharmatech.comsyrris.com For example, studies on analogous diastereomeric salt systems of sertraline (B1200038) with tartaric acid revealed the formation of both anhydrous and hydrated crystal forms, demonstrating how the choice of resolving agent and crystallization conditions can lead to different solid-state structures (in this case, a pseudopolymorph). rsc.org By characterizing the potential solid forms and understanding the conditions under which they form, manufacturing processes can be designed to selectively produce the desired form with high purity and yield, minimizing batch-to-batch variability. tricliniclabs.com

Table 1: Diastereomeric Purification of Sertraline Mandelate via Recrystallization

StageDesired Diastereomer ((+)-cis-Sertraline Mandelate)Undesired Diastereomer ((-)-cis-Sertraline Mandelate)Reference
Crude Material94.6%3.01%Patent US6809221B2
After Recrystallization from Ethanol99.0%Not DetectedPatent US6809221B2

Studies on Crystal Habit Modification and Morphology Control

Crystal habit, the external morphology of a crystal, is a critical physical property that is distinct from the internal crystal structure (polymorphism). researchgate.net While the internal structure dictates properties like solubility and melting point, the external shape influences crucial manufacturing and processing characteristics such as powder flowability, packing density, filtration, and compaction. researchgate.netscilit.com For rac-cis-sertraline mandelate, controlling the crystal habit during the diastereomeric resolution is important for efficient isolation and handling in subsequent processing steps.

Studies into crystal habit modification are centered on manipulating the crystallization process to favor a desired crystal shape. researchgate.net The primary factors influencing crystal habit are:

Supersaturation: The level of supersaturation at which crystallization occurs can affect the relative growth rates of different crystal faces, leading to different habits.

Additives and Impurities: The presence of even small amounts of additives or impurities can act as habit modifiers by selectively adsorbing onto growing crystal surfaces. google.com Research on sertraline hydrochloride has shown that recrystallization in the presence of polymers can modify its crystal properties. nih.gov

The goal of these studies is to define a robust crystallization process that consistently produces crystals with a morphology suitable for downstream processing. scilit.com For instance, producing equant (uniform) or prismatic crystals is often preferred over acicular (needle-like) or plate-like crystals, as the latter tend to exhibit poor flow and packing properties and are more prone to breakage during handling. mdpi.comgoogle.com

Influence of Crystallization Parameters on Solid-State Properties Relevant to Downstream Processing

The crystallization process used to isolate the desired diastereomeric salt of sertraline mandelate is a critical control point that profoundly influences the solid-state properties of the material, which in turn affects the efficiency and success of all subsequent downstream operations. apiparticle.com Key crystallization parameters must be carefully optimized to ensure the resulting API intermediate is suitable for conversion into the final drug substance. crystalpharmatech.com

The primary parameters and their influence include:

Solvent and Anti-Solvent Systems: The choice of solvent dictates the solubility of the diastereomeric salts, which is the basis for the separation. It also influences the crystal form (polymorph or pseudopolymorph) and crystal habit obtained. researchgate.netnih.gov

Temperature and Cooling Profile: Temperature directly affects solubility. A controlled cooling profile is essential to manage the rate of supersaturation, which governs both nucleation and crystal growth. crystalpharmatech.com A slow, controlled cooling rate generally promotes the growth of larger, more uniform crystals with higher purity, whereas rapid cooling can lead to the formation of smaller particles or metastable polymorphs.

Agitation Rate: Mixing within the crystallizer influences heat and mass transfer, preventing localized high levels of supersaturation and promoting uniform crystal growth. However, excessive agitation can lead to particle attrition (breakage), generating fines that can complicate filtration and drying.

Impurity Profile: The presence of structurally related impurities can have a significant impact on crystallization. Impurities may be incorporated into the crystal lattice, adsorb onto the crystal surface, or alter the crystal morphology, all of which compromise the final product's quality and processability. nih.gov

Table 2: Impact of Crystallization Parameters on Solid-State Properties

Crystallization ParameterSolid-State Property AffectedRelevance to Downstream Processing
Solvent ChoicePolymorphic Form, Crystal Habit, YieldAffects product stability, solubility, and handling properties (e.g., flow, filtration). core.ac.uknih.gov
Cooling RateParticle Size, Polymorphic Form, PurityImpacts filtration efficiency, dissolution rate, and ensures the correct stable form is isolated. crystalpharmatech.com
AgitationParticle Size Distribution, Crystal BreakageInfluences product uniformity, filtration, and powder flow. High attrition can generate fines.
Presence of ImpuritiesChemical Purity, Crystal Habit, Lattice StrainCrucial for meeting final API specifications; can cause processing issues like poor filtration and altered morphology. nih.gov

Environmental and Sustainable Chemistry in the Production of Rac Cis Sertraline Mandelate

Application of Green Chemistry Principles to Process Development

The traditional synthesis of sertraline (B1200038) was a multi-step process that generated substantial waste and utilized hazardous materials. In a landmark redesign of the manufacturing process, Pfizer implemented a series of changes guided by the principles of green chemistry, resulting in a significantly more environmentally friendly and economical synthesis. researchgate.netepa.govchemistryforsustainability.org This new "combined" process streamlines a three-step sequence into a single, efficient step. epa.gov

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. Atom economy measures the efficiency of a reaction in converting reactants to the final product, while the E-factor quantifies the amount of waste generated per unit of product. The pharmaceutical industry has historically had high E-factors, often ranging from 25 to over 100, indicating significant waste generation. lardbucket.orgpitt.edu

Comparison of Green Chemistry Metrics for Sertraline Synthesis
MetricTraditional ProcessRedesigned "Combined" ProcessImprovement
E-factor (kg waste/kg product)~10010-20Significant Reduction
Overall YieldLowDoubledSubstantial Increase
Raw Material Reduction (Monomethylamine)-60%Significant Savings
Raw Material Reduction (Tetralone)-45%Significant Savings
Raw Material Reduction (Mandelic Acid)-20%Significant Savings

A major focus of green chemistry is the reduction or replacement of hazardous solvents with more benign alternatives. The original synthesis of sertraline utilized several problematic solvents, including methylene (B1212753) chloride, tetrahydrofuran (B95107), toluene, and hexane. epa.gov These solvents pose various environmental and health risks.

The redesigned sertraline synthesis incorporates several effective strategies for waste minimization and by-product valorization. A key innovation was the elimination of titanium tetrachloride, a corrosive and water-sensitive reagent used in the traditional process to facilitate imine formation. epa.gov The reaction of titanium tetrachloride with water produced significant quantities of solid titanium dioxide waste, which was difficult to handle and dispose of. epa.gov By altering the reaction conditions and solvent, the use of this hazardous reagent was rendered unnecessary, thereby eliminating a major waste stream.

Biocatalytic Approaches for Stereoselective Synthesis of Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving high stereoselectivity in the synthesis of pharmaceutical intermediates. This approach is particularly valuable for producing chiral molecules like the precursors to sertraline, often leading to cleaner reactions and higher purity products under mild conditions.

The synthesis of sertraline involves the creation of two chiral centers, making stereochemical control crucial. Ketoreductases (KREDs) have been successfully employed in a chemoenzymatic approach to produce a key chiral alcohol precursor of sertraline. lardbucket.org These enzymes exhibit excellent enantioselectivity in the reduction of a racemic tetralone, a direct precursor to sertraline.

Research has demonstrated that the bioreduction of the racemic tetralone using KREDs can achieve an enantiomeric excess (ee) of over 99% and a diastereomeric ratio of 99:1. lardbucket.org This high degree of selectivity is difficult to achieve with traditional chemical methods. The enzymatic reduction is followed by an oxidation step to yield the enantiopure (S)-ketone, which is then converted to sertraline. lardbucket.org The cofactor required for the KRED-catalyzed reduction, NADPH, can be regenerated in situ using a sacrificial co-substrate like isopropanol (B130326), making the process more economically viable. lardbucket.org While KREDs have shown great promise, alternative biocatalytic routes using imine reductases and transaminases for direct biocatalytic amination have been explored but were found to be unsuccessful. lardbucket.org

Performance of Ketoreductase (KRED) in Sertraline Precursor Synthesis
ParameterResultSignificance
Enantiomeric Excess (ee)>99%High purity of the desired enantiomer
Diastereomeric Ratio99:1Excellent control over stereochemistry
Cofactor RegenerationIn situ using isopropanolImproves economic feasibility

For biocatalytic processes to be industrially viable, the stability and reusability of the enzymes are critical factors. Enzyme immobilization, the process of confining enzymes to a solid support, is a key strategy to enhance their stability and facilitate their recovery and reuse over multiple reaction cycles.

While specific research on the immobilization of KREDs for the synthesis of the sertraline precursor is emerging, the field of enzyme immobilization offers several promising techniques. Common methods include adsorption onto a carrier, entrapment within a polymer matrix (such as polyvinyl alcohol), and covalent binding to a support material. mdpi.com These techniques can improve the operational stability of the enzyme, making it more robust to changes in temperature and pH.

Future Research Directions and Emerging Technologies in Rac Cis Sertraline Mandelate Research

Exploration of Novel Chiral Resolution Technologies Beyond Diastereomeric Crystallization

The classical method of diastereomeric crystallization, while effective, has an intrinsic yield limitation of 50% for the desired enantiomer from a racemic mixture without an effective racemization and recycling process. wikipedia.org This has spurred research into alternative and complementary chiral resolution technologies.

Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR): Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. A chemoenzymatic dynamic kinetic resolution (DKR) protocol has been successfully applied to the synthesis of norsertraline, a closely related analogue of sertraline (B1200038). nih.govresearchgate.netdiva-portal.org This process combines the high enantioselectivity of an enzyme (e.g., Candida antarctica lipase (B570770) B) with a compatible metal racemization catalyst (e.g., a Shvo-type ruthenium catalyst). nih.gov The unreacted enantiomer is continuously racemized in-situ, theoretically enabling a 100% yield of the desired enantiomerically pure product. nih.govresearchgate.net

TechnologyPrinciplePotential Advantage for Sertraline ResolutionKey Research Findings
Dynamic Kinetic Resolution (DKR) Combines enzymatic kinetic resolution of one enantiomer with in-situ racemization of the other.Overcomes the 50% yield limit of classical resolution.Achieved up to 95% isolated yield and >99% enantiomeric excess (ee) for primary amines. nih.govresearchgate.net
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High separation efficiency and analytical accuracy; applicable for both analytical and preparative scales.Various CSPs (e.g., amylose-based, cyclodextrin-based) have successfully separated sertraline stereoisomers. phenomenex.commdpi.com
Membrane-Based Resolution Enantioselective transport through a chiral membrane or membrane-assisted extraction.Potential for continuous, scalable, and energy-efficient processing.Hollow-fiber membrane contactors combined with enzymatic resolution show promise for continuous operation. ulisboa.ptrsc.orgresearchgate.net

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for both analytical and preparative-scale separation of enantiomers. nih.gov Research has demonstrated the successful separation of sertraline's four stereoisomers using various CSPs, including those based on amylose (B160209), cellulose, and cyclodextrin (B1172386) derivatives. phenomenex.commdpi.com Methods have been developed that can simultaneously determine the enantiomeric purity of sertraline and quantify its related chiral impurities. mdpi.com Microemulsion electrokinetic chromatography with a cyclodextrin-based modified capillary has also achieved baseline separation of all four of sertraline's isomers. nih.gov

Membrane-Based Technologies: Membrane-based separation is an emerging area with the potential for large-scale, continuous, and energy-efficient chiral resolutions. rsc.orgnih.govmdpi.com These technologies utilize enantioselective membranes, which can be polymeric or mixed-matrix membranes containing chiral fillers. nih.govmdpi.com The principle relies on the differential transport or binding of enantiomers to the chiral selectors within the membrane matrix. researchgate.net Another approach involves membrane-assisted systems, such as hollow-fiber membrane contactors, which can be integrated with enzymatic resolutions to create a continuous process for separating the product and unreacted enantiomer. ulisboa.pt

Implementation of Continuous Flow Chemistry for Integrated Synthesis and Resolution Processes

Continuous flow chemistry is shifting the paradigm of pharmaceutical manufacturing from traditional batch processing to more efficient, safer, and scalable continuous operations. rsc.org This technology offers enhanced control over reaction parameters, improved heat and mass transfer, and the ability to integrate multiple synthetic and purification steps into a single, seamless process. whiterose.ac.uk

For chiral amines, continuous flow packed-bed reactors (PBRs) using immobilized enzymes have been developed for kinetic resolutions. whiterose.ac.uk An integrated system can be designed where a racemic amine is passed through a PBR containing an immobilized lipase for enantioselective acylation. rsc.orgconsensus.app The output stream, containing the acylated enantiomer and the unreacted enantiomer, can then be directed to a continuous separation unit, such as a liquid-liquid extraction system, to isolate the desired product. rsc.orgconsensus.app

Process StepContinuous Flow TechnologyAdvantages
Chiral Resolution Packed-Bed Reactor (PBR) with Immobilized LipaseHigh productivity, catalyst reusability, short residence times (e.g., 6 minutes). whiterose.ac.uk
Separation Continuous Liquid-Liquid ExtractionIntegration of reaction and work-up, reduced solvent usage, automated processing. rsc.orgconsensus.app
Racemization Fixed-Bed Reactor with Heterogeneous CatalystCatalyst recycling, long catalyst lifetime, compatible with crystallization conditions. acs.org
Crystallization Continuous Crystallizers (e.g., MSMPR)Consistent product quality, better control over crystal size distribution.

Advanced Spectroscopic and Imaging Techniques for In-situ Monitoring of Complex Crystallization Systems

The crystallization of diastereomeric salts like sertraline mandelate (B1228975) is a complex process involving nucleation, crystal growth, and potentially polymorphic transformations. Process Analytical Technology (PAT) utilizes in-situ, real-time monitoring tools to gain a deeper understanding and achieve better control over these critical processes.

Raman Spectroscopy: Raman spectroscopy is a powerful, non-invasive technique that provides detailed information about the molecular structure and solid form of a substance. crystallizationsystems.com It is particularly well-suited for monitoring crystallization in slurries as the signal from solvents like water is weak. crystallizationsystems.com In-line Raman spectroscopy can be used to monitor polymorphic transitions in real-time during continuous crystallization, ensuring the desired crystal form is produced. nih.gov Recent developments in enantioselective Raman (esR) spectroscopy and low-frequency Raman spectroscopy also show promise for directly measuring the chiral purity of crystals, which could provide real-time monitoring of the resolution process itself. researchgate.netamericanpharmaceuticalreview.com

Focused Beam Reflectance Measurement (FBRM): FBRM is a probe-based technology that is widely used for in-line monitoring of particle size and population in crystallization systems. rsc.orgnih.gov The probe emits a focused laser beam that scans in a circular path, and the time duration of the backscattered light from particles is measured as a chord length. researchgate.net FBRM provides real-time data on the chord length distribution (CLD), which correlates with the crystal size distribution (CSD). nus.edu.sg This allows for the tracking of nucleation and crystal growth, helping to ensure batch-to-batch consistency and control over the final particle attributes. researchgate.net However, factors such as crystal shape and suspension concentration can impact the measurements, requiring careful model development for accurate CSD prediction. rsc.orgrsc.org

PAT ToolMeasured ParameterApplication in Sertraline Mandelate Crystallization
Raman Spectroscopy Molecular vibrations, crystal lattice structureIn-situ monitoring of polymorphic form, real-time tracking of diastereomeric salt formation, potential for enantiomeric excess measurement. nih.govresearchgate.net
Focused Beam Reflectance Measurement (FBRM) Chord length distribution (related to particle size and count)Real-time monitoring of nucleation and crystal growth, ensuring consistent crystal size distribution. rsc.orgnih.gov
Particle Vision and Microscopy (PVM) Real-time images of particlesIn-situ visualization of crystal habit, detection of agglomeration or oiling out.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Chiral Synthesis and Separation

Artificial Intelligence (AI) and Machine Learning (ML) are becoming transformative tools in chemical and pharmaceutical development, moving the field away from trial-and-error experimentation towards predictive, data-driven approaches. preprints.org

In the context of chiral resolution, ML models can significantly accelerate the development process. For diastereomeric crystallization, which traditionally involves extensive screening of resolving agents and solvents, machine learning can predict the likelihood of a successful resolution. A transformer-based neural network has been developed that shows a four- to six-fold improvement over historical trial-and-error hit rates in predicting effective resolving agents for a given racemate. nih.gov Such models, trained on large datasets of crystallization experiments, can guide chemists to the most promising conditions, saving significant time and resources. nih.gov

For chiral chromatography, AI algorithms can optimize separation conditions by adjusting parameters like solvent composition, temperature, and flow rate to achieve the best resolution. Predictive models can forecast the chromatographic behavior of enantiomers on different chiral stationary phases, streamlining method development. acs.org

Application AreaAI/ML ApproachPotential Impact on Sertraline Mandelate
Chiral Resolution Transformer-based Neural NetworksPredicts the most effective resolving agents and solvents, reducing experimental screening. nih.gov
Chiral Chromatography Reinforcement Learning, Predictive ModelsOptimizes separation parameters (mobile phase, CSP) and accelerates method development.
Chemical Synthesis Large Language Models (LLMs), Bayesian OptimizationPredicts reaction yields, suggests optimal synthetic routes, and enables autonomous reaction optimization. arxiv.orgmdpi.com
Crystal Design Logistic Regression AnalysisPredicts which chemical groups are most likely to form chiral crystals. sciencedaily.com

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing rac-cis-Sertraline Mandelate with high stereochemical purity?

To ensure stereochemical fidelity, employ asymmetric synthesis techniques with chiral catalysts, followed by chromatographic separation (e.g., chiral HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. X-ray crystallography is critical for absolute configuration determination . For purity assessment, use mass spectrometry (MS) and differential scanning calorimetry (DSC) to validate crystallinity and absence of racemization .

Q. How can researchers design initial pharmacological assays to evaluate rac-cis-Sertraline Mandelate’s serotonin reuptake inhibition efficacy?

Adopt in vitro radioligand binding assays using serotonin transporter (SERT)-expressing cell lines, with sertraline hydrochloride as a positive control. Dose-response curves (IC₅₀ values) should be statistically validated via nonlinear regression models (e.g., GraphPad Prism). Include negative controls (e.g., vehicle-only) to isolate baseline activity .

Q. What analytical techniques are optimal for resolving stereoisomeric impurities in rac-cis-Sertraline Mandelate?

Chiral stationary phase HPLC with polar organic mobile phases (e.g., ethanol/hexane) provides baseline separation of enantiomers. Pair with circular dichroism (CD) spectroscopy to correlate optical activity with stereochemical identity. Quantify impurities using validated limits of detection (LOD) and quantification (LOQ) protocols .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying rac-cis-Sertraline Mandelate’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Implement a 2³ factorial design to test variables like dose, administration route, and co-administered CYP450 inhibitors. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with in vivo plasma concentration-time profiles and Monte Carlo simulations for variability analysis .

Q. What strategies address contradictions in existing data on rac-cis-Sertraline Mandelate’s metabolic stability across species?

Conduct interspecies hepatocyte incubation studies with LC-MS/MS metabolite profiling. Apply Bayesian meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor (e.g., adherence to FDA bioanalytical guidelines). Investigate species-specific cytochrome P450 isoforms via recombinant enzyme assays .

Q. How can researchers mechanistically differentiate rac-cis-Sertraline Mandelate’s binding kinetics from other stereoisomers at the serotonin transporter?

Use stopped-flow fluorescence assays to measure kon/koff rates under varying ligand concentrations. Pair with molecular dynamics (MD) simulations of SERT-ligand complexes to identify stereospecific binding interactions. Validate findings with site-directed mutagenesis of key SERT residues .

Q. What experimental frameworks are suitable for assessing rac-cis-Sertraline Mandelate’s neuroplasticity effects in chronic depression models?

Adopt a longitudinal design in chronic stress-induced rodent models, combining behavioral assays (e.g., forced swim test) with immunohistochemical analysis of hippocampal BDNF levels. Apply mixed-effects models to account for inter-individual variability and missing data .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze non-linear dose-response data for rac-cis-Sertraline Mandelate in dual-action (serotonin/norepinephrine) assays?

Use the four-parameter logistic model (4PL) with bootstrapping to estimate EC₅₀ and Hill coefficients. For dual-target effects, apply the Bliss independence model or response additivity tests to distinguish synergistic vs. additive interactions .

Q. What protocols ensure reproducibility in rac-cis-Sertraline Mandelate’s in vivo toxicity profiling?

Follow OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose), with pre-registered protocols on platforms like OSF. Include open-access raw histopathology data and detailed husbandry conditions (e.g., diet, circadian cycles) to minimize confounding .

Addressing Research Gaps

Q. How can systematic reviews identify understudied applications of rac-cis-Sertraline Mandelate in comorbid psychiatric disorders?

Perform a PRISMA-guided review of preclinical/clinical databases (PubMed, Embase), using MeSH terms like “sertraline AND comorbidity.” Code outcomes via NVivo for thematic analysis, prioritizing studies with validated comorbidity models (e.g., depression-anxiety dual diagnosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.